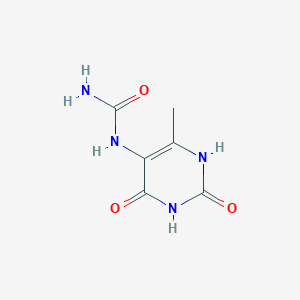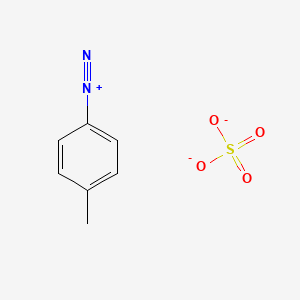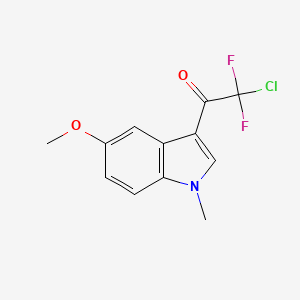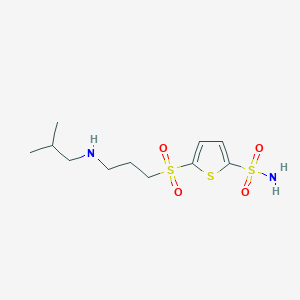
2-Thiophenesulfonamide, 5-[[3-[(2-methylpropyl)a
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-Isobutylaminopropylsulfonyl]thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic electronics. The sulfonamide group in this compound is known for its biological activity, making it a potential candidate for various therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Isobutylaminopropylsulfonyl]thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with sulfonamide precursors. The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is a typical method for synthesizing thiophene derivatives . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using efficient and cost-effective methods. The Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones, is commonly used for the industrial production of thiophene derivatives . The use of catalytic systems, such as nickel or palladium-based catalysts, can enhance the efficiency of these reactions .
化学反応の分析
Types of Reactions
5-[3-Isobutylaminopropylsulfonyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution can involve reagents like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
5-[3-Isobutylaminopropylsulfonyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 5-[3-Isobutylaminopropylsulfonyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, such as diuresis and reduction of intraocular pressure.
類似化合物との比較
Similar Compounds
5-(2-Thienylthio)thiophene-2-sulfonamide: Known for its strong inhibitory effect on carbonic anhydrase.
5-(Aminomethyl)thiophene-2-sulfonamide: Exhibits weaker inhibitory effects compared to other thiophene-based sulfonamides.
Uniqueness
5-[3-Isobutylaminopropylsulfonyl]thiophene-2-sulfonamide is unique due to its specific structural features, such as the isobutylaminopropylsulfonyl group, which may confer distinct biological activities and chemical reactivity compared to other thiophene-based sulfonamides.
特性
CAS番号 |
135832-40-5 |
|---|---|
分子式 |
C11H20N2O4S3 |
分子量 |
340.5 g/mol |
IUPAC名 |
5-[3-(2-methylpropylamino)propylsulfonyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H20N2O4S3/c1-9(2)8-13-6-3-7-19(14,15)10-4-5-11(18-10)20(12,16)17/h4-5,9,13H,3,6-8H2,1-2H3,(H2,12,16,17) |
InChIキー |
CMLMIINENSPQKQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNCCCS(=O)(=O)C1=CC=C(S1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14137212.png)
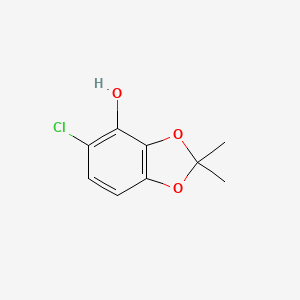
![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)
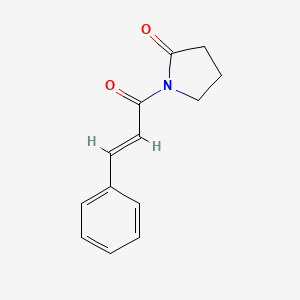
![2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B14137227.png)
![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14137237.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14137249.png)
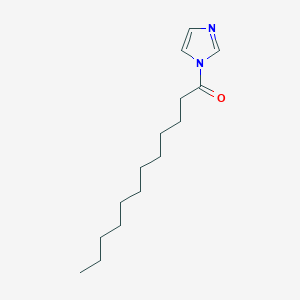
![Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate](/img/structure/B14137264.png)

